molecular formula C8H14S3 B14684096 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol CAS No. 24413-24-9

9-Thiabicyclo[3.3.1]nonane-2,6-dithiol

Cat. No.: B14684096
CAS No.: 24413-24-9
M. Wt: 206.4 g/mol
InChI Key: GFMPTSJCOVGLDT-UHFFFAOYSA-N
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Description

9-Thiabicyclo[331]nonane-2,6-dithiol is a sulfur-containing bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol typically involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures (around -50°C) to ensure the formation of the desired product. The resulting dichloride intermediate is then treated with sodium carbonate in acetone to yield the final dithiol compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol involves the formation of episulfonium intermediates, which facilitate nucleophilic substitution reactions. The sulfur atom’s neighboring-group participation plays a crucial role in stabilizing these intermediates and enhancing the compound’s reactivity . This mechanism allows for efficient capture of nucleophiles and the formation of various derivatives.

Comparison with Similar Compounds

Uniqueness: 9-Thiabicyclo[3.3.1]nonane-2,6-dithiol is unique due to its thiol groups, which provide distinct reactivity and potential for forming disulfides and thiolates. This makes it particularly valuable in applications requiring sulfur-containing functional groups.

Properties

CAS No.

24413-24-9

Molecular Formula

C8H14S3

Molecular Weight

206.4 g/mol

IUPAC Name

9-thiabicyclo[3.3.1]nonane-2,6-dithiol

InChI

InChI=1S/C8H14S3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2

InChI Key

GFMPTSJCOVGLDT-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCC(C1S)S2)S

Origin of Product

United States

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